N-(6-bromo-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
Overview
Description
N-(6-bromo-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a bromine atom, a ketone group, and an acetamide group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(6-bromo-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen atoms.
Introduction of the bromine atom: Bromination can be carried out using bromine or other brominating agents under controlled conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
N-(6-bromo-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and antiviral agents.
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Thiazole derivatives are used in the production of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(6-bromo-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression. The compound may also interact with DNA or proteins, leading to changes in cellular processes and ultimately exerting its biological effects .
Comparison with Similar Compounds
N-(6-bromo-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can be compared with other thiazole derivatives, such as:
Thiazole: The parent compound of the thiazole family, known for its aromaticity and reactivity.
Benzothiazole: A similar compound with a fused benzene ring, known for its diverse biological activities.
Thiazolidine: A saturated analog of thiazole, used in the synthesis of various pharmaceuticals
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-bromo-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2S/c1-4(13)11-9-12-6-3-2-5(10)7(14)8(6)15-9/h5H,2-3H2,1H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWFYNFRUJIGAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C(=O)C(CC2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727798 | |
Record name | N-(6-Bromo-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883195-34-4 | |
Record name | N-(6-Bromo-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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